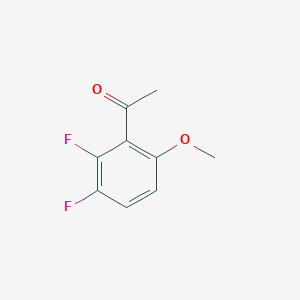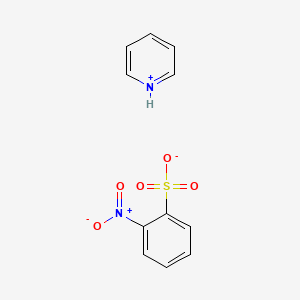
Pyridiniumm-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium 3-nitrobenzenesulfonate is a chemical compound with the molecular formula C11H10N2O5S. It is a pyridinium salt formed by the combination of pyridine and 3-nitrobenzenesulfonic acid. This compound is known for its applications in organic synthesis, particularly as a mild acid catalyst used in the formation of cyclic orthoesters, which are used as protecting groups in nucleosides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridinium 3-nitrobenzenesulfonate can be synthesized through the reaction of pyridine with 3-nitrobenzenesulfonic acid. The reaction typically involves mixing equimolar amounts of pyridine and 3-nitrobenzenesulfonic acid in a suitable solvent, such as ethanol or methanol, and allowing the mixture to react at room temperature. The product is then isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods: In an industrial setting, the production of pyridinium 3-nitrobenzenesulfonate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridinium 3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the nitro group is reduced to an amino group.
Reduction: The compound can be reduced to form pyridinium 3-aminobenzenesulfonate.
Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.
Major Products:
Oxidation: Pyridinium 3-aminobenzenesulfonate.
Reduction: Pyridinium 3-aminobenzenesulfonate.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pyridinium 3-nitrobenzenesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyridinium 3-nitrobenzenesulfonate involves its role as a mild acid catalyst. The compound facilitates the formation of cyclic orthoesters by protonating the carbonyl oxygen of the starting material, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. This catalytic activity is crucial in the protection of nucleosides and other sensitive functional groups during organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Pyridinium p-toluenesulfonate: Another pyridinium salt used as a catalyst in organic synthesis.
Pyridinium chlorochromate: Used as an oxidizing agent in organic chemistry.
Pyridinium trifluoroacetate: Used as a catalyst in various organic reactions.
Uniqueness: Pyridinium 3-nitrobenzenesulfonate is unique due to its specific application in the formation of cyclic orthoesters and its mild acidic nature, which makes it suitable for reactions involving sensitive functional groups. Its ability to act as both an oxidizing and reducing agent, depending on the reaction conditions, further enhances its versatility in organic synthesis .
Eigenschaften
Molekularformel |
C11H10N2O5S |
|---|---|
Molekulargewicht |
282.27 g/mol |
IUPAC-Name |
2-nitrobenzenesulfonate;pyridin-1-ium |
InChI |
InChI=1S/C6H5NO5S.C5H5N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;1-2-4-6-5-3-1/h1-4H,(H,10,11,12);1-5H |
InChI-Schlüssel |
RUCCIRTVEYMEQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[NH+]C=C1.C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12439654.png)
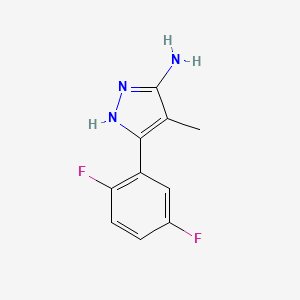
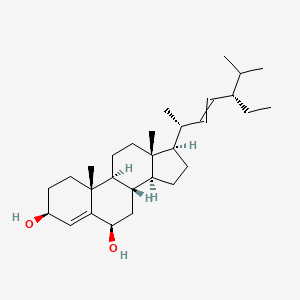

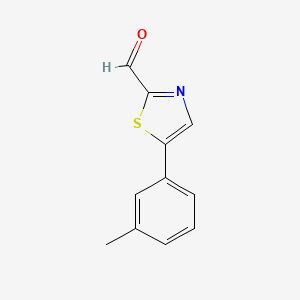
![N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide](/img/structure/B12439681.png)
![(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol](/img/structure/B12439696.png)

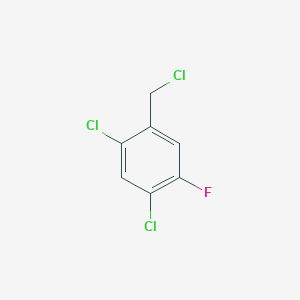
![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine](/img/structure/B12439718.png)
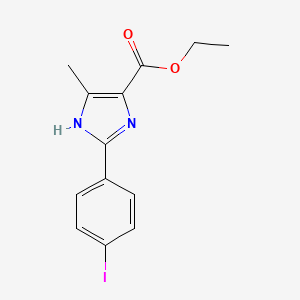
![1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12439728.png)
